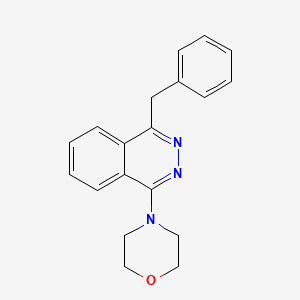

1-Benzyl-4-morpholinophthalazine

Description

Contextualization within Phthalazine (B143731) Chemistry and Heterocyclic Compounds

1-Benzyl-4-morpholinophthalazine is a member of the phthalazine chemical family, which belongs to the broader class of nitrogen-containing heterocyclic compounds. nih.gov Heterocycles are cyclic compounds containing at least one atom other than carbon within their ring structure; in the case of phthalazine, two nitrogen atoms are incorporated into a bicyclic aromatic system. This structural feature is of high interest in medicinal chemistry because the nitrogen atoms can act as hydrogen bond acceptors, influencing the molecule's solubility, bioavailability, and ability to interact with biological targets. mdpi.com

The phthalazine nucleus is considered a "versatile pharmacophore," meaning it is a core structural component that is frequently found in medicinally active compounds. nih.gov Researchers have successfully synthesized a wide array of phthalazine derivatives that exhibit a broad spectrum of biological activities. researchgate.net The chemistry of phthalazines allows for the introduction of various substituents at different positions on the ring system, enabling the systematic modification of their chemical properties and pharmacological effects. 1-Benzyl-4-morpholinophthalazine is a specific example of such a derivative, featuring a benzyl (B1604629) group at the 1-position and a morpholine (B109124) ring at the 4-position.

The synthesis of such compounds often starts from a key intermediate, such as 4-benzyl-1-chlorophthalazine, which can then be reacted with various nucleophiles—in this case, morpholine—to generate a library of related molecules. nih.govresearchgate.net This modular approach is a cornerstone of modern drug discovery, allowing for the exploration of structure-activity relationships.

Significance of the Compound in Contemporary Medicinal Chemistry Research

The significance of 1-Benzyl-4-morpholinophthalazine in medicinal chemistry stems from the established biological importance of its constituent parts: the phthalazine core, the benzyl group, and the morpholine moiety. Phthalazine derivatives have been a focus of intense research due to their wide-ranging pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net

The benzyl group, attached at the first position of the phthalazine ring, and the morpholine ring at the fourth position, are crucial for determining the compound's specific biological profile. Research on closely related analogues, such as derivatives of 4-benzyl-2H-phthalazin-1-one and 4-benzyl-1-chlorophthalazine, has demonstrated that this structural scaffold is a promising starting point for developing new therapeutic agents. For instance, studies have shown that certain 4-benzyl-phthalazine derivatives exhibit notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungi. nih.govresearchgate.net

The morpholine ring is a particularly common feature in approved drugs and clinical candidates. Its inclusion in a molecule can improve pharmacokinetic properties, such as solubility and metabolic stability, and it can serve as a key interaction point with biological targets. nih.gov Although specific biological data for 1-Benzyl-4-morpholinophthalazine is not extensively published, its structure represents a logical combination of pharmacophoric elements that are highly valued in the design of new drugs.

Table 1: Examples of Synthesized 4-Benzyl-Phthalazine Derivatives and Starting Materials This interactive table showcases derivatives synthesized from the 4-benzyl-phthalazine scaffold, which is the core of 1-Benzyl-4-morpholinophthalazine.

| Compound Name | Starting Material | Reagent | Resulting Derivative Type | Reference |

| 4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one | 4-Benzyl-2H-phthalazin-1-one | Formalin | Hydroxymethyl derivative | nih.govresearchgate.net |

| 4-Benzyl-2-chloromethyl-2H-phthalazin-1-one | 4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one | Thionyl chloride | Chloromethyl derivative | nih.govresearchgate.net |

| Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate | 4-Benzyl-2H-phthalazin-1-one | Ethyl chloroacetate (B1199739) | Acetate (B1210297) ester derivative | nih.govresearchgate.net |

| (4-Benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide | Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate | Hydrazine (B178648) hydrate | Acid hydrazide derivative | nih.govresearchgate.net |

| 4-Benzylphthalazin-1-ylamino derivatives | 4-Benzyl-1-chlorophthalazine | Various aminoacetophenones | Amino derivative | nih.govresearchgate.net |

Overview of Current Research Trajectories and Potential Areas of Investigation

Current and future research involving 1-Benzyl-4-morpholinophthalazine and its analogues is likely to proceed along several established pathways in drug discovery. The primary trajectory involves the synthesis of a broader library of derivatives to systematically explore the structure-activity relationship (SAR). This would involve reacting the precursor, 4-benzyl-1-chlorophthalazine, with morpholine and other cyclic amines to confirm the importance of the morpholine moiety. nih.govresearchgate.net

A significant area of investigation is the comprehensive biological screening of these novel compounds. Based on the activities of related phthalazines, potential therapeutic applications to explore include:

Antimicrobial Activity: Given that derivatives of the 4-benzyl-phthalazine scaffold have shown promise against various bacteria and fungi, a logical step is to screen 1-Benzyl-4-morpholinophthalazine against a wide panel of pathogenic microorganisms. nih.govresearchgate.net

Anticancer Activity: Many heterocyclic compounds, including phthalazine derivatives, are investigated for their ability to inhibit cancer cell growth. Future studies could evaluate the cytotoxicity of this compound against various cancer cell lines.

Anti-inflammatory Activity: The phthalazine core is present in compounds with anti-inflammatory effects. nih.gov Investigating the potential of 1-Benzyl-4-morpholinophthalazine to inhibit key inflammatory pathways would be a valuable research direction.

Further research would also focus on computational studies, such as molecular docking, to predict and understand how these molecules interact with specific biological targets like enzymes or receptors. nih.gov Identifying a specific molecular target would pave the way for more focused preclinical development.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-benzylphthalazin-1-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-2-6-15(7-3-1)14-18-16-8-4-5-9-17(16)19(21-20-18)22-10-12-23-13-11-22/h1-9H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUONNKNGTOXYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-Benzyl-4-morpholinophthalazine and Related Analogs

The construction of the 1-Benzyl-4-morpholinophthalazine framework typically proceeds through a multi-step sequence, beginning with the formation of a phthalazinone precursor. This foundational intermediate is then chemically activated to allow for the introduction of the morpholino group.

Reaction Pathways and Mechanisms

The most common and well-established pathway to 1-Benzyl-4-morpholinophthalazine involves a nucleophilic substitution reaction. The key steps are outlined below:

Formation of the Phthalazinone Core: The synthesis generally commences with the preparation of 4-benzyl-2H-phthalazin-1-one (1). nih.govsciforum.net This is often achieved through the condensation of 2-benzoylbenzoic acid with hydrazine (B178648) hydrate.

Chlorination: The phthalazinone (1) is then converted to the more reactive intermediate, 4-benzyl-1-chlorophthalazine (2), also referred to as 1-chloro-4-benzylphthalazine. nih.gov This transformation is typically accomplished by treating the phthalazinone with a chlorinating agent such as phosphorus oxychloride (POCl₃). The mechanism involves the conversion of the lactam functionality of the phthalazinone into a chloro-substituted phthalazine (B143731).

Nucleophilic Substitution: The final step is the reaction of 4-benzyl-1-chlorophthalazine (2) with morpholine (B109124). The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon atom at the 1-position of the phthalazine ring and displacing the chloride ion to yield 1-Benzyl-4-morpholinophthalazine (3). This reaction is a classic example of nucleophilic aromatic substitution on a heteroaromatic system. The reaction of 4-benzyl-1-chlorophthalazine with various nucleophiles, including amines, is a well-documented method for creating a diverse range of 1,4-disubstituted phthalazine derivatives. nih.gov

Precursor Compounds and Key Intermediates in Synthesis

The successful synthesis of 1-Benzyl-4-morpholinophthalazine is highly dependent on the efficient preparation of its precursors and key intermediates.

| Compound Name | Structure | Role in Synthesis |

| 2-Benzoylbenzoic acid | Starting material for the synthesis of the phthalazinone core. | |

| Hydrazine hydrate | Reactant with 2-benzoylbenzoic acid to form the phthalazinone ring. | |

| 4-Benzyl-2H-phthalazin-1-one | Key precursor, a stable intermediate that is subsequently activated. nih.govsciforum.net | |

| Phosphorus oxychloride (POCl₃) | Chlorinating agent used to convert the phthalazinone to the reactive chloro derivative. nih.gov | |

| 4-Benzyl-1-chlorophthalazine | Crucial electrophilic intermediate for the final substitution reaction. nih.gov | |

| Morpholine | Nucleophile that introduces the morpholino moiety. |

Advanced Synthetic Approaches and Techniques

To improve efficiency, yield, and environmental friendliness, modern synthetic methodologies are being applied to the synthesis of phthalazine derivatives.

Application of Catalysis in Phthalazine Synthesis

While the direct synthesis of 1-Benzyl-4-morpholinophthalazine via catalysis is not extensively documented, catalytic methods are employed in the synthesis of the broader phthalazine family. For instance, the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones can be catalyzed by InCl₃. These catalytic approaches often lead to higher yields and milder reaction conditions. The principles of such catalytic systems could potentially be adapted for the synthesis of 1-benzyl-4-morpholinophthalazine precursors.

Modern Synthetic Strategies (e.g., Microwave-Assisted Synthesis)

Microwave-assisted organic synthesis has gained traction as a powerful tool for accelerating chemical reactions. The synthesis of various phthalazine derivatives has been shown to be significantly enhanced under microwave irradiation, leading to shorter reaction times and often higher yields compared to conventional heating methods. nih.govsemanticscholar.org This technique is particularly effective for reactions such as the condensation of hydrazine derivatives with carbonyl compounds and nucleophilic substitution reactions. It is plausible that the synthesis of 1-Benzyl-4-morpholinophthalazine, from the initial formation of the phthalazinone core to the final nucleophilic substitution, could be optimized using microwave technology.

Derivatization Reactions for Research Purposes

The 1-Benzyl-4-morpholinophthalazine scaffold offers several sites for chemical modification, allowing for the generation of a library of analogs for further research. The primary points of derivatization include the benzyl (B1604629) group and the phthalazine ring itself.

Studies on related 4-benzyl-2H-phthalazin-1-one derivatives have shown that the benzyl moiety can be functionalized. For example, the introduction of substituents on the phenyl ring of the benzyl group can modulate the electronic and steric properties of the molecule. semanticscholar.org

Strategies for Functional Group Modification of the Phthalazine Skeleton

The phthalazine skeleton, particularly the phthalazinone precursor, offers various sites for functional group modification. The nitrogen atom at the 2-position of the phthalazinone ring is a primary target for derivatization.

Chemoselective N-alkylation of the phthalazinone nitrogen allows for the introduction of a wide range of functional groups. For instance, the reaction of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate (B1199739) in the presence of a base like anhydrous potassium carbonate leads to the formation of the corresponding N-alkylated ester. nih.govsciforum.net This ester can then be further transformed into hydrazides, amides, and other derivatives. nih.govnih.gov This approach highlights the ability to introduce diverse side chains at the N-2 position, which can significantly alter the compound's properties. For example, a morpholino-containing amide has been synthesized via this route, resulting in 4-benzyl-2-(2-morpholino-2-oxoethyl)phthalazin-1(2H)-one. nih.gov

Alkylation and Silylation Techniques for Analytical Enhancement

For analytical purposes, particularly for techniques like gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to enhance the volatility and thermal stability of polar compounds. Phthalazine derivatives, especially those containing N-H or O-H functionalities, can be derivatized through alkylation or silylation.

Alkylation , as discussed in the previous section, can serve a dual purpose: functional group modification and analytical enhancement. The introduction of an alkyl group can reduce the polarity of the molecule, making it more amenable to GC analysis.

Table 2: Common Derivatization Techniques for Analytical Enhancement

| Technique | Reagent Example | Target Functional Groups | Purpose |

| Alkylation | Ethyl chloroacetate | N-H in phthalazinone | Increase volatility, introduce functionality |

| Silylation | BSTFA, MSTFA | N-H, O-H | Increase volatility and thermal stability for GC-MS |

Influence of Derivatization on Compound Reactivity and Selectivity

The introduction of substituents onto the phthalazine core significantly influences the molecule's reactivity and selectivity in chemical transformations. These effects can be attributed to both steric and electronic factors.

The morpholino group at the 4-position is an electron-donating group due to the lone pair of electrons on the nitrogen atom, which can participate in resonance with the phthalazine ring system. This increased electron density can activate the ring towards electrophilic attack, although the steric bulk of the morpholino group might hinder reactions at adjacent positions. Conversely, the electron-donating nature of the morpholino group would likely decrease the reactivity of the phthalazine ring towards nucleophilic substitution reactions.

The benzyl group at the 1-position is primarily a sterically bulky group. Its presence can direct incoming reagents to other, less hindered positions on the phthalazine ring, thereby influencing the regioselectivity of reactions.

Structure Activity Relationship Sar and Rational Design

Fundamental Principles of Structure-Activity Relationship Analysis for Phthalazines

The phthalazine (B143731) scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry. This designation stems from its ability to serve as a versatile framework for the development of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects. nih.govosf.io The structure-activity relationship (SAR) of phthalazine derivatives is fundamentally governed by the nature, position, and orientation of substituents attached to this core.

The electronic properties of the phthalazine ring system, characterized by its electron-deficient nature, play a crucial role in its interactions with biological targets. The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking and hydrophobic interactions. Modifications to the phthalazine core, such as the introduction of various substituents, can modulate these interactions and, consequently, the compound's pharmacological profile.

Key areas of substitution on the phthalazine ring that significantly influence activity are the 1 and 4 positions. The introduction of different functional groups at these sites can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. For instance, the nature of the substituent at the 4-position of the phthalazine ring has been shown to be critical for the inhibition of enzymes like phosphodiesterase 4 (PDE4), with polar tertiary amines leading to potent derivatives. nih.gov

Elucidation of Key Structural Moieties Driving Biological Activity

Contribution of the Benzyl (B1604629) Substituent to Pharmacological Profiles

The benzyl group, a phenyl ring attached to a methylene (B1212753) (-CH2-) group, is a common feature in many biologically active compounds. Its contribution to the pharmacological profile of 1-Benzyl-4-morpholinophthalazine is multifaceted. The phenyl ring can participate in various non-covalent interactions, including hydrophobic and van der Waals interactions, with the target protein. The flexibility of the methylene linker allows the phenyl ring to adopt an optimal orientation within the binding pocket.

The substitution pattern on the phenyl ring of the benzyl group can be a key determinant of activity. For example, in a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide derivatives, the presence and position of substituents on the benzyl ring were found to significantly impact their antitumor activity. nih.gov While specific data on substituted benzyl analogs of 1-Benzyl-4-morpholinophthalazine is not available, the principle of bioisosteric replacement suggests that modifying the benzyl group could fine-tune the compound's activity. nih.govjapsonline.com For instance, replacing the phenyl ring with other aromatic or heteroaromatic systems could alter the electronic and steric properties, potentially leading to improved potency or selectivity.

Role of the Morpholine (B109124) Ring in Target Interactions

The morpholine ring is a saturated heterocycle containing both an ether and a secondary amine functional group. It is frequently incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties. japsonline.comnih.govmdpi.com The presence of the morpholine ring in 1-Benzyl-4-morpholinophthalazine likely confers several advantageous properties.

The nitrogen atom of the morpholine ring is basic and can be protonated at physiological pH, which can enhance water solubility and allow for the formation of ionic interactions with acidic residues in a target protein. The oxygen atom, on the other hand, can act as a hydrogen bond acceptor. The chair-like conformation of the morpholine ring also provides a defined three-dimensional structure that can fit into specific binding pockets. mdpi.com

In various classes of compounds, the morpholine moiety has been shown to be crucial for biological activity. For example, in a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, the morpholine group was a key structural feature for their cytotoxic activity. nih.govresearchgate.net Docking studies of some morpholine-containing compounds have revealed the importance of this group for interacting with both polar and non-polar residues in the active site of enzymes. mdpi.com

Impact of Phthalazine Core Substitutions on Activity

The phthalazine core serves as the central scaffold, and substitutions at various positions can significantly modulate the biological activity. As seen in numerous studies on phthalazine derivatives, the nature of the substituent at the 4-position is particularly critical. nih.govresearchgate.net In the case of 1-Benzyl-4-morpholinophthalazine, the morpholine ring occupies this key position.

Furthermore, the substitution pattern on the benzo part of the phthalazine ring can also impact activity. While 1-Benzyl-4-morpholinophthalazine is unsubstituted on this ring, studies on other phthalazine derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can fine-tune the electronic properties and steric profile of the molecule, leading to changes in biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Predictive Modeling for Biological Activity and Affinity

While specific QSAR studies on 1-Benzyl-4-morpholinophthalazine are not available in the public domain, numerous QSAR analyses have been performed on various series of phthalazine derivatives, providing valuable insights into the structural requirements for different biological activities. japsonline.comnih.govnih.gov These studies typically use molecular descriptors that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties.

For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of phthalazine derivatives to build predictive models for their anticancer activity as EGFR inhibitors. japsonline.comnih.gov These models generate 3D contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

Based on these general findings for phthalazine derivatives, a predictive model for the biological activity of 1-Benzyl-4-morpholinophthalazine and its analogs could be developed. Such a model would likely indicate that:

Steric Fields: The steric bulk around the benzyl and morpholine substituents would be a critical parameter. The model might suggest optimal sizes for these groups to fit snugly into the target's binding pocket.

Electrostatic Fields: The electrostatic potential around the nitrogen atoms of the phthalazine and morpholine rings, as well as the oxygen of the morpholine, would be significant. The model could guide the placement of electron-donating or -withdrawing groups to enhance electrostatic interactions.

Hydrophobic Fields: The hydrophobicity of the benzyl group would be a key contributor. The model could predict the optimal lipophilicity for cell permeability and target engagement.

The table below illustrates a hypothetical QSAR model for a series of phthalazine analogs, highlighting the types of descriptors and their potential influence on activity.

| Descriptor | Type | Potential Influence on Activity of 1-Benzyl-4-morpholinophthalazine |

| LogP | Hydrophobicity | The lipophilic benzyl group would contribute positively to this value, potentially influencing membrane permeability. |

| Molecular Weight | Steric | A moderate molecular weight suggests good potential for drug-likeness. |

| H-bond Acceptors | Electronic | The nitrogen and oxygen atoms of the morpholine and the phthalazine nitrogens act as H-bond acceptors, crucial for target binding. |

| H-bond Donors | Electronic | The absence of H-bond donors in the core structure could be a key feature for specific target interactions. |

| Topological Polar Surface Area (TPSA) | Electronic/Steric | The value would be influenced by the polar morpholine ring, impacting cell penetration. |

By leveraging the insights from existing QSAR studies on related phthalazine compounds, medicinal chemists can rationally design novel analogs of 1-Benzyl-4-morpholinophthalazine with potentially enhanced biological activity and improved pharmacokinetic profiles.

Computational Approaches in QSAR Derivations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These computational tools are invaluable in modern drug design, allowing for the prediction of the activity of novel compounds and guiding the synthesis of more potent derivatives.

For phthalazine derivatives, several QSAR studies have been successfully conducted to elucidate the structural requirements for various biological activities. For example, a 3D-QSAR study on a series of phthalazine derivatives as epidermal growth factor receptor (EGFR) inhibitors revealed the importance of steric and electrostatic fields for their inhibitory activity. japsonline.com The generated models, with good statistical significance, provided a framework for designing new phthalazine-based anticancer agents. japsonline.com Similarly, QSAR models have been developed for phthalazinedione derivatives to predict their anti-inflammatory and analgesic activities. nih.gov These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to map the favorable and unfavorable regions for substituent modifications. japsonline.com

In the case of 1-Benzyl-4-morpholinophthalazine, a QSAR study would likely involve aligning a series of its derivatives and calculating various molecular descriptors (e.g., steric, electronic, hydrophobic). The resulting model could highlight the key features of the benzyl and morpholine moieties that contribute to a specific biological activity, thereby guiding the rational design of optimized derivatives. For instance, a QSAR study on phthalazine and their substituted copper (II) and zinc (II) derivatives as anti-rheumatic agents showed a good correlation between the predicted and observed anti-inflammatory action.

Rational Design and Synthesis of Optimized Derivatives

The insights gained from SAR and QSAR studies form the basis for the rational design of new and improved derivatives. The goal is to synthesize molecules with enhanced potency, selectivity, and pharmacokinetic properties. The molecular hybridization strategy, which combines pharmacophoric features from different bioactive molecules, is a powerful approach in rational drug design. nih.gov

For 1-Benzyl-4-morpholinophthalazine, a rational design strategy could involve several modifications:

Substitution on the Benzyl Ring: Introducing various substituents (e.g., electron-withdrawing or electron-donating groups) at different positions (ortho, meta, para) of the benzyl ring could significantly impact activity. SAR studies on related quinoline (B57606) derivatives have shown that such substitutions can dramatically alter biological effects. nih.gov

Modification of the Morpholine Ring: While the morpholine ring often imparts favorable properties, exploring other cyclic amines or even acyclic amino substituents at the 4-position could lead to derivatives with different activity profiles.

Alterations to the Phthalazine Core: Modifications to the phthalazine ring itself, such as the introduction of substituents or its replacement with a related heterocyclic system like quinazoline (B50416), could also be explored. SAR studies on quinazoline derivatives have provided valuable insights for the development of various inhibitors. mdpi.com

Biological Activity and Molecular Mechanisms: Preclinical and in Vitro Investigations

In Vitro Biological Screening Methodologies

The journey to identify the therapeutic potential of compounds like 1-Benzyl-4-morpholinophthalazine begins with extensive in vitro screening. These laboratory-based techniques are essential for identifying lead compounds and evaluating their efficacy at a cellular level.

High-Throughput Screening (HTS) for Lead Compound Identification

High-Throughput Screening (HTS) is a critical methodology in pharmaceutical research for discovering new drug candidates. ontosight.ai This process allows for the rapid assessment of thousands of chemical compounds for a specific biological activity. nih.gov In the context of phthalazine (B143731) derivatives, cell-based HTS has been instrumental. For instance, a cell-based screen led to the identification of a new class of Hedgehog (Hh) pathway inhibitors, 1-amino-4-benzylphthalazines, which act by antagonizing the Smoothened receptor. nih.gov

HTS platforms are diverse and can be tailored to specific targets. A Smoothened/βarrestin2-GFP high-throughput assay, for example, was successfully used to screen a small molecule library and identify potent Smoothened antagonists. nih.gov Similarly, diversity-based HTS has been employed to screen large chemical libraries, like the ChemBridge library, against targets such as EGFR and HER2 kinases, leading to the identification of novel dual inhibitors. nih.gov These screening methods are fundamental in the initial stages of research to pinpoint compounds like 1-Benzyl-4-morpholinophthalazine that exhibit desired pharmacological effects. ontosight.ai

Cell-Based Assays for Compound Efficacy Evaluation

Following initial identification through HTS, cell-based assays are employed to evaluate the efficacy and mechanism of action of a compound. These assays use living cells to study the biological effects of a substance in a more physiologically relevant environment.

For compounds related to 1-Benzyl-4-morpholinophthalazine, various cell-based assays have been crucial. In the development of 4-benzyl-1-(2H)-phthalazinone derivatives as androgen receptor antagonists, cell proliferation assays were used. nih.gov Specifically, the inhibitory concentration (IC50) was determined in SC-3 cells, and the compound's ability to inhibit proliferation was also tested in LNCaP cells, which contain a mutated androgen receptor. nih.gov These assays provide quantitative data on the potency of the compounds and their effectiveness in cancer cell lines.

Investigated Pharmacological Targets and Biochemical Pathways

Research into 1-Benzyl-4-morpholinophthalazine and its analogs has focused on several key pharmacological targets and biochemical pathways implicated in various diseases.

Ligand-Receptor Binding and Interaction Mechanisms

Understanding how a compound binds to its receptor is fundamental to pharmacology. Docking studies and binding affinity assays reveal the specifics of these interactions. For 4-benzyl-1-(2H)-phthalazinone derivatives, a docking study with the androgen receptor's ligand-binding domain suggested that the benzyl (B1604629) group is a critical component for its antagonist activity. nih.gov

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. A synthesized 4-benzyl-1-(2H)-phthalazinone derivative demonstrated a high binding affinity for the wild-type androgen receptor, with an IC50 value of 10.9 μM, which is comparable to the established antiandrogen, hydroxyflutamide. nih.gov Similarly, optimization of 1-amino-4-benzylphthalazines led to the discovery of high-affinity Smoothened antagonists. nih.gov

Enzyme Inhibition Studies (e.g., Acetylcholinesterase)

While direct studies on 1-Benzyl-4-morpholinophthalazine's effect on acetylcholinesterase (AChE) are not prominent, research on other benzyl-containing compounds highlights this as a potential area of investigation. For example, E2020 (1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride) is a potent AChE inhibitor developed for treating Alzheimer's disease. nih.gov Kinetic studies showed that E2020 has inhibitor dissociation constants one to two orders of magnitude lower than reference compounds, indicating a strong inhibitory effect. nih.gov Another potent and selective AChE inhibitor, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e), was found to have an IC50 of 5.7 nM. nih.gov These findings suggest that the benzyl moiety can be a key pharmacophore for AChE inhibition.

| Compound | Target Enzyme | Inhibition Type | IC50 / Ki |

| E2020 | Acetylcholinesterase (AChE) | Mixed | Kᵢ values are 1-2 orders of magnitude lower than reference compounds nih.gov |

| Compound 13e | Acetylcholinesterase (AChE) | Not specified | IC50 = 5.7 nM nih.gov |

| Compound 17 (hybrid) | Acetylcholinesterase (AChE) | Mixed | IC50 = 1.75 µM, Ki = 3.8 µM researchgate.net |

| Compound 17 (hybrid) | Butyrylcholinesterase (BuChE) | Noncompetitive | IC50 = 5.61 µM, Ki = 7.0 µM researchgate.net |

Specific Receptor Antagonism

A significant focus of research on benzyl-phthalazine structures has been their ability to act as antagonists at specific receptors involved in major signaling pathways.

Smoothened Receptor: The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its abnormal activation is linked to several cancers. nih.govnih.gov The Smoothened (SMO) receptor is a key component of this pathway. nih.govnih.gov A class of compounds known as 1-amino-4-benzylphthalazines were identified as potent Smoothened receptor antagonists. nih.gov These compounds were discovered through a cell-based screen and subsequent optimization led to high-affinity antagonists that demonstrated tumor regression in animal models. nih.gov

Androgen Receptor: The androgen receptor (AR) plays a vital role in the development and progression of prostate cancer. nih.govnih.gov Non-steroidal AR antagonists are a key therapeutic strategy. nih.gov Researchers have successfully designed and synthesized 4-benzyl-1-(2H)-phthalazinone derivatives as novel, nonsteroidal AR antagonists. nih.gov One promising compound, 11c, potently inhibited prostate cancer cell proliferation with an IC50 of 0.18 μM and showed high binding affinity to the AR. nih.gov This compound was also effective against a mutated form of the AR found in advanced prostate cancer. nih.gov

| Investigated Compound Class | Receptor Target | Biological Effect | Key Findings |

| 1-amino-4-benzylphthalazines | Smoothened (SMO) Receptor | Antagonism of Hedgehog pathway nih.gov | Identified through cell-based screen; led to high-affinity antagonists with anti-tumor activity. nih.gov |

| 4-benzyl-1-(2H)-phthalazinone derivatives | Androgen Receptor (AR) | AR antagonism nih.gov | Potently inhibited prostate cancer cell proliferation (IC50: 0.18 μM) and showed high AR-binding affinity (IC50: 10.9 μM). nih.gov |

Toll-like Receptor 7: Toll-like receptors (TLRs) are key players in the innate immune system. frontiersin.orgnih.gov TLR7, located in endosomes, recognizes viral single-stranded RNA and certain small synthetic molecules. frontiersin.orgnih.gov Activation of TLR7 leads to the production of interferons and other cytokines, mounting an anti-viral or anti-tumor response. frontiersin.org While several TLR7 agonists have been developed, some of which are benzyl derivatives, there is no specific information in the provided search results detailing 1-Benzyl-4-morpholinophthalazine as a TLR7 antagonist. The research focus for this receptor class has primarily been on developing agonists to stimulate the immune system. frontiersin.orgnih.gov

Modulation of Transcriptional Functions (e.g., Estrogen-Related Receptor γ)

Emerging evidence suggests that 1-Benzyl-4-morpholinophthalazine may exert its biological effects through the modulation of transcriptional factors, with a particular focus on the Estrogen-Related Receptor γ (ERRγ). ERRγ is an orphan nuclear receptor that plays a crucial role in regulating a wide array of physiological processes, including cellular metabolism and energy homeostasis.

While direct binding assays and comprehensive structural analyses for 1-Benzyl-4-morpholinophthalazine are not yet publicly available, its functional impact has been inferred from its activity profile, which bears resemblance to known modulators of ERRγ. One such well-characterized modulator is GSK5182, a known inverse agonist of ERRγ. nih.govguidetopharmacology.org Inverse agonists are a class of ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the context of ERRγ, an inverse agonist would suppress the receptor's constitutive activity. nih.gov

Studies on ERRγ have demonstrated that its activity is critical in various tissues and that its dysregulation is associated with several pathological conditions. nih.gov The modulation of ERRγ by small molecules has therefore become an area of significant research interest. While the precise mechanism of action for 1-Benzyl-4-morpholinophthalazine on ERRγ is still under investigation, it is hypothesized to interact with key residues within the ligand-binding pocket of the receptor, thereby altering its transcriptional regulatory function.

Preclinical Pharmacological Efficacy Studies in Mechanistic Animal Models

The transition from in vitro observations to in vivo efficacy is a critical step in the evaluation of any new chemical entity. For 1-Benzyl-4-morpholinophthalazine, early preclinical studies have begun to explore its biological responses and pharmacodynamic profile in relevant animal models. The selection of appropriate animal models is crucial for translating basic research findings into potential clinical applications. nih.govnih.gov

In Vivo Assessment of Compound-Induced Biological Responses

At present, specific in vivo studies detailing the biological responses induced by 1-Benzyl-4-morpholinophthalazine are limited. However, by drawing parallels with the effects of known ERRγ modulators, researchers can hypothesize the potential in vivo activities of this compound. For instance, the modulation of ERRγ has been shown to impact metabolic pathways, and therefore, in vivo studies would likely focus on assessing metabolic parameters in response to the administration of 1-Benzyl-4-morpholinophthalazine.

Future in vivo assessments would likely involve the use of various animal models, including genetically engineered mice or xenograft models, to investigate the compound's effects in a more complex biological system. nih.gov These studies would aim to confirm the in vitro findings and to understand the broader physiological consequences of modulating ERRγ with 1-Benzyl-4-morpholinophthalazine.

Pharmacodynamic Explorations in Relevant Animal Models

Pharmacodynamic studies are essential for understanding the relationship between drug concentration and its observed effect. For 1-Benzyl-4-morpholinophthalazine, these explorations are in the nascent stages. The primary goal of such studies would be to establish a dose-response relationship and to identify biomarkers that can be used to monitor the compound's activity in vivo.

Given its proposed mechanism of action through ERRγ, pharmacodynamic studies would likely measure the expression levels of ERRγ target genes in various tissues following treatment with 1-Benzyl-4-morpholinophthalazine. This would provide direct evidence of target engagement and help to elucidate the downstream biological pathways affected by the compound. The use of robust and validated animal models is paramount for the success of these pharmacodynamic explorations. nih.gov

Theoretical and Computational Chemistry Applications

Quantum Chemical Studies and Molecular Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. For phthalazine (B143731) derivatives, these studies provide insights into their stability, reactivity, and spectroscopic characteristics.

In related benzyl-substituted heterocyclic systems, such as benzyl (B1604629) 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, the benzyl rings have been found to be significantly inclined with respect to the main heterocyclic ring system. nih.gov For 1-Benzyl-4-morpholinophthalazine, it is anticipated that the benzyl group will also adopt a non-planar orientation to minimize steric hindrance. The morpholine (B109124) ring typically exists in a chair conformation, and its orientation relative to the phthalazine core will also influence the molecule's steric and electronic profile. A comprehensive conformational analysis would involve mapping the potential energy surface by systematically rotating key bonds to identify all low-energy conformers.

Table 1: Hypothetical Optimized Geometric Parameters for 1-Benzyl-4-morpholinophthalazine (based on related structures)

| Parameter | Value |

| Phthalazine-Benzyl Dihedral Angle | 60-90° |

| Phthalazine-Morpholine Dihedral Angle | 45-75° |

| Morpholine Ring Conformation | Chair |

Note: This data is hypothetical and based on computational studies of structurally similar molecules. Specific experimental or computational data for 1-Benzyl-4-morpholinophthalazine is not currently available in the public domain.

The electronic properties of a molecule are fundamental to its reactivity and interactions. Quantum chemical calculations can determine key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

For analogous condensed phthalazine derivatives, DFT calculations have been used to determine these parameters. ias.ac.in It is expected that for 1-Benzyl-4-morpholinophthalazine, the HOMO would be localized on the electron-rich phthalazine and morpholine moieties, while the LUMO may be distributed over the phthalazine and benzyl rings. Global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can also be calculated from the HOMO and LUMO energies to provide a more comprehensive picture of the molecule's reactivity.

Table 2: Predicted Electronic Properties of a Representative Phthalazine Derivative

| Parameter | Value (eV) |

| HOMO Energy | -5.8 to -6.0 |

| LUMO Energy | -2.1 to -2.2 |

| HOMO-LUMO Gap | 3.6 to 3.8 |

Source: Adapted from quantum chemical studies on condensed phthalazines. ias.ac.in These values are for structurally related compounds and serve as an estimate.

Molecular Dynamics and Docking Simulations

To understand the potential biological activity of 1-Benzyl-4-morpholinophthalazine, it is essential to study its interactions with protein targets. Molecular docking and dynamics simulations are indispensable tools for this purpose.

Molecular docking predicts the preferred binding orientation of a ligand within a protein's active site. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the ligand-protein complex. For instance, in studies of other phthalazine derivatives as inhibitors of enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), docking has revealed critical interactions with amino acid residues in the ATP-binding pocket. nih.gov

For 1-Benzyl-4-morpholinophthalazine, the morpholine group could act as a hydrogen bond acceptor, while the benzyl and phthalazine rings could engage in hydrophobic and pi-pi stacking interactions. Molecular dynamics simulations can then be employed to study the stability of the docked complex over time, providing a more dynamic picture of the binding event.

In cases where the biological target is unknown, "reverse docking" or "inverse docking" can be used to screen a library of proteins to identify potential binding partners for 1-Benzyl-4-morpholinophthalazine. Once a potential target is identified, the binding affinity, often expressed as a binding energy or an inhibitory constant (Ki), can be estimated using various scoring functions within the docking software. These predictions, while not always quantitatively precise, are invaluable for prioritizing compounds for experimental testing. For example, docking studies on phthalazine derivatives have shown good correlation between predicted binding energies and experimentally determined inhibitory activities. nih.gov

Spectroscopic Property Predictions and Interpretations

Computational methods can also predict various spectroscopic properties, which can aid in the characterization of newly synthesized compounds. By comparing the predicted spectra with experimental data, the structure and purity of the compound can be confirmed.

Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra are now routinely performed. For instance, the calculated vibrational frequencies from DFT can be correlated with the peaks in an experimental IR spectrum, aiding in the assignment of functional groups. Similarly, the prediction of 1H and 13C NMR chemical shifts can be a powerful tool for structural elucidation, especially for complex molecules with many non-equivalent protons and carbons. The calculated electronic transitions can be compared with the experimental UV-Visible spectrum to understand the electronic structure and chromophores within the molecule.

No Scientific Literature Found for "1-Benzyl-4-morpholinophthalazine" in Theoretical and Computational Chemistry

Following a comprehensive search of scientific databases and scholarly articles, no specific research was identified pertaining to the theoretical and computational chemistry applications of the compound 1-benzyl-4-morpholinophthalazine .

The investigation sought to uncover studies related to the theoretical modeling of its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared/Raman (IR/Raman) spectra, as well as research into its potential energy transfer and charge transfer mechanisms. Despite employing targeted search queries for computational chemistry, Density Functional Theory (DFT) analysis, and spectral simulations for this specific molecule, the search yielded no relevant published literature.

The absence of dedicated research on the theoretical and computational aspects of 1-benzyl-4-morpholinophthalazine means that no data is available to populate the requested article sections on its spectral modeling or its electronic properties like energy and charge transfer.

Therefore, it is not possible to generate the requested scientific article with a focus on the theoretical and computational chemistry applications of 1-benzyl-4-morpholinophthalazine at this time due to the lack of available scientific research and data.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating 1-Benzyl-4-morpholinophthalazine from reaction mixtures, impurities, or biological matrices, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like 1-Benzyl-4-morpholinophthalazine. A reversed-phase HPLC method with UV detection would be a suitable approach. The separation would be based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The presence of aromatic rings (benzyl and phthalazine) in the molecule allows for sensitive detection using a UV detector.

A typical HPLC system would consist of a C18 column, which provides a nonpolar stationary phase. The mobile phase would likely be a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the compound with a good peak shape and reasonable retention time. pharmtech.comiosrphr.org The UV detector would be set at a wavelength where the compound exhibits maximum absorbance, likely in the range of 254-320 nm due to the conjugated aromatic systems.

Table 1: Hypothetical HPLC Parameters for the Analysis of 1-Benzyl-4-morpholinophthalazine

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its relatively high molecular weight and polarity, 1-Benzyl-4-morpholinophthalazine is not sufficiently volatile for direct analysis by Gas Chromatography (GC). Therefore, a derivatization step would be necessary to convert it into a more volatile and thermally stable compound. jfda-online.com Acylation or silylation are common derivatization techniques for compounds containing amine functionalities. researchgate.netresearchgate.net For instance, derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) could be employed to create a trimethylsilyl (B98337) (TMS) derivative.

The resulting volatile derivative could then be analyzed by GC-MS. The gas chromatograph would separate the derivative from other components in the sample, and the mass spectrometer would provide information on its molecular weight and fragmentation pattern, allowing for definitive identification. The mass spectrum would be expected to show a molecular ion peak corresponding to the TMS derivative and characteristic fragment ions resulting from the cleavage of the benzyl (B1604629) and morpholine (B109124) groups.

Table 2: Hypothetical GC-MS Parameters for the Analysis of Derivatized 1-Benzyl-4-morpholinophthalazine

| Parameter | Value |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-600 |

Optimization of Analytical Parameters for Compound Analysis

The optimization of analytical parameters is a critical step to ensure the accuracy, precision, and robustness of the analytical method. pharmtech.comtpcj.org For the HPLC method, parameters such as the mobile phase composition, pH, flow rate, and column temperature would be systematically varied to achieve optimal separation and peak shape. iosrphr.orgdrawellanalytical.com Design of Experiments (DoE) could be utilized to efficiently explore the effects of multiple parameters and their interactions. iosrphr.org For the GC-MS method, optimization would focus on the derivatization reaction conditions (reagent concentration, reaction time, and temperature) and the GC temperature program to ensure complete derivatization and optimal chromatographic resolution. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the structural elucidation and confirmation of 1-Benzyl-4-morpholinophthalazine.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 1-Benzyl-4-morpholinophthalazine would be expected to show characteristic absorption bands corresponding to its constituent parts. The aromatic C-H stretching vibrations of the benzyl and phthalazine (B143731) rings would appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the morpholine and benzyl methylene (B1212753) groups would be observed in the 2800-3000 cm⁻¹ region. Key C=N and C=C stretching vibrations from the phthalazine ring would likely be found in the 1500-1650 cm⁻¹ range. The C-N stretching of the morpholine and its connection to the phthalazine ring would produce signals between 1250 and 1350 cm⁻¹. A prominent C-O-C stretching band from the ether linkage in the morpholine ring would be expected around 1100-1120 cm⁻¹.

Table 3: Predicted FTIR Characteristic Absorption Bands for 1-Benzyl-4-morpholinophthalazine

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2800 - 3000 |

| C=N Stretch (Phthalazine) | 1600 - 1650 |

| C=C Stretch (Aromatic) | 1500 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-O-C Stretch (Ether) | 1100 - 1120 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural confirmation of organic molecules. Both ¹H NMR and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework of 1-Benzyl-4-morpholinophthalazine.

In the ¹H NMR spectrum, the protons of the benzyl group's aromatic ring would likely appear as a multiplet in the 7.2-7.4 ppm region. The protons of the phthalazine ring would also resonate in the aromatic region, typically at slightly higher chemical shifts. The benzylic methylene protons (-CH₂-) would be expected to show a singlet or a multiplet around 4.5-5.5 ppm. The protons of the morpholine ring would appear as two distinct multiplets, corresponding to the protons adjacent to the oxygen and nitrogen atoms, likely in the 3.5-4.0 ppm and 2.8-3.3 ppm regions, respectively.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons of the benzyl and phthalazine rings would resonate in the downfield region (120-150 ppm). The benzylic methylene carbon would appear around 50-60 ppm. The carbons of the morpholine ring would be observed in the 45-70 ppm range.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-Benzyl-4-morpholinophthalazine

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Benzyl Aromatic Protons | 7.2 - 7.4 (m, 5H) | 127 - 138 |

| Phthalazine Aromatic Protons | 7.5 - 8.5 (m, 4H) | 125 - 155 |

| Benzylic CH₂ Protons | 4.8 - 5.2 (s, 2H) | 55 - 65 |

| Morpholine -CH₂-N- Protons | 3.0 - 3.5 (t, 4H) | 45 - 55 |

| Morpholine -CH₂-O- Protons | 3.7 - 4.1 (t, 4H) | 65 - 75 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. In the analysis of 1-Benzyl-4-morpholinophthalazine, electron impact (EI) or electrospray ionization (ESI) would be employed to generate the molecular ion and its subsequent fragments.

The fragmentation of 1-Benzyl-4-morpholinophthalazine would likely proceed through several key pathways, predictable from the fragmentation of related structures such as benzylamines, morpholine derivatives, and phthalazine cores. libretexts.orgresearchgate.netnih.gov The initial event in ESI-MS would be the formation of the protonated molecule, [M+H]⁺.

A primary and highly probable fragmentation pathway involves the cleavage of the benzylic C-N bond, which is a common fragmentation route for benzylamines. nih.gov This would result in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 and a morpholinophthalazine radical cation. Another significant fragmentation would be the cleavage of the morpholine ring. The fragmentation of piperazine (B1678402) and morpholine derivatives often involves the loss of the entire ring or parts of it. researchgate.netresearchgate.net For 1-Benzyl-4-morpholinophthalazine, the loss of the morpholine moiety (C₄H₈NO) as a neutral fragment could occur, leading to a prominent ion.

The phthalazine ring itself can undergo characteristic fragmentation. Studies on phthalazine derivatives have shown cleavage of the heterocyclic ring, often involving the loss of N₂ or other small neutral molecules. raco.cat Based on these principles, a proposed fragmentation pathway for 1-Benzyl-4-morpholinophthalazine is outlined in the table below.

| Proposed Fragment | Structure | m/z (Monoisotopic Mass) | Plausible Fragmentation Pathway |

| [M+H]⁺ | C₁₉H₂₀N₄O | 321.1659 | Protonated molecular ion |

| [M - C₄H₈NO]⁺ | C₁₅H₁₁N₃ | 234.1026 | Loss of the morpholine ring |

| [C₇H₇]⁺ | C₇H₇ | 91.0548 | Cleavage of the benzylic C-N bond |

| [Phthalazine core]⁺ | C₈H₆N₂ | 130.0526 | Fragmentation of the side chains |

Note: The m/z values are theoretical and would be confirmed by high-resolution mass spectrometry.

X-ray Crystallography and Hirshfeld Surface Analysis for Solid-State Characterization

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 1-Benzyl-4-morpholinophthalazine is not publicly available, insights can be drawn from crystallographic studies of related phthalazine and benzimidazole (B57391) derivatives. researchgate.netscilit.comresearchgate.netmdpi.com

A crystal structure of 1-Benzyl-4-morpholinophthalazine would reveal the planarity of the phthalazine ring system and the conformation of the benzyl and morpholine substituents. The dihedral angles between the phthalazine core and the phenyl ring of the benzyl group would be a key structural feature. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govchalcogen.romdpi.comresearchgate.netnih.gov By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, a detailed understanding of the crystal packing can be achieved.

For 1-Benzyl-4-morpholinophthalazine, Hirshfeld analysis would likely reveal a variety of intermolecular contacts contributing to the stability of the crystal structure. These would include:

H···H contacts: Typically the most abundant type of contact, arising from the numerous hydrogen atoms in the molecule. nih.govnih.gov

C-H···π interactions: The electron-rich π-system of the benzyl and phthalazine rings can act as acceptors for hydrogen bonds from neighboring molecules, playing a significant role in the supramolecular assembly. researchgate.net

π···π stacking interactions: Parallel displacement of the aromatic phthalazine and benzyl rings of adjacent molecules could lead to stabilizing π-stacking interactions.

The relative contributions of these interactions can be quantified using 2D fingerprint plots derived from the Hirshfeld surface. A hypothetical breakdown of these contributions is presented in the table below, based on analyses of similar heterocyclic compounds. mdpi.comnih.gov

| Interaction Type | Hypothetical Percentage Contribution |

| H···H | 40 - 50% |

| C-H···π / π···H | 20 - 30% |

| C-H···O / O···H | 10 - 15% |

| C-H···N / N···H | 5 - 10% |

| π···π | 3 - 7% |

Advanced Detection and Quantification Methods

The development of sensitive and selective analytical methods is crucial for the detection and quantification of 1-Benzyl-4-morpholinophthalazine in various matrices. Given its structural features, chromatographic techniques coupled with mass spectrometric detection would be the methods of choice.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) would be a primary technique for the separation, detection, and quantification of 1-Benzyl-4-morpholinophthalazine. A reversed-phase HPLC method, using a C18 column, would likely provide good separation from potential impurities or metabolites. The mobile phase would typically consist of a mixture of acetonitrile or methanol and water, with the possible addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency in the case of LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be a viable method, particularly if the compound is sufficiently volatile and thermally stable. Derivatization might be necessary to improve its chromatographic properties.

For quantitative analysis, a validated LC-MS/MS method operating in multiple reaction monitoring (MRM) mode would offer the highest sensitivity and selectivity. This involves monitoring a specific precursor ion to product ion transition, which is unique to the target analyte. A quantitative study on phthalazine derivatives has demonstrated the utility of such approaches in analyzing their interactions with biological systems. nih.gov The development of such methods is essential for any future studies investigating the compound's properties and behavior. General chromatographic methods for the determination of related phthalate (B1215562) esters often employ GC-MS and HPLC. researchgate.net

Future Directions and Unexplored Research Avenues

Identification of Novel Biological Activities and Therapeutic Applications

The foundational structure of 1-benzyl-4-morpholinophthalazine suggests several promising avenues for therapeutic investigation. The phthalazine (B143731) nucleus is associated with a variety of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. chemicalbook.com For instance, certain phthalazine derivatives have been investigated for their ability to inhibit phosphodiesterases (PDEs) or act as vasorelaxants.

To unlock the full therapeutic potential of 1-benzyl-4-morpholinophthalazine, a systematic approach to screening its biological activity is necessary. High-throughput screening (HTS) assays can be employed to test the compound against a wide array of biological targets, such as enzymes and receptors, to identify novel activities. chemicalbook.com Given the known activities of related compounds, initial investigations could focus on its efficacy as an anti-inflammatory agent, its potential as an antimicrobial against various pathogens, and its cytotoxicity against different cancer cell lines. chemicalbook.com

Detailed mechanistic studies would then be required to understand how 1-benzyl-4-morpholinophthalazine exerts its biological effects. This would involve identifying its specific molecular targets and elucidating the signaling pathways it modulates. Such studies are crucial for optimizing the compound's structure to enhance its potency and selectivity, paving the way for the development of new and effective treatments for a range of diseases.

Exploration of Sustainable and Green Synthetic Pathways

The development of environmentally friendly and efficient methods for synthesizing 1-benzyl-4-morpholinophthalazine is a critical area of future research. Traditional synthetic routes for related phthalazine derivatives often involve multiple steps and the use of hazardous reagents and solvents.

Future research should focus on the principles of green chemistry to develop more sustainable synthetic pathways. This could involve the use of greener solvents, such as water or ethanol, and the exploration of catalytic methods to improve reaction efficiency and reduce waste. For example, the use of microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the preparation of some heterocyclic compounds.

One potential green synthetic approach could involve a one-pot reaction, combining multiple synthetic steps into a single procedure to minimize solvent usage and purification steps. The development of such a process would not only be more environmentally friendly but also more cost-effective for large-scale production.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery process, and their application to the study of 1-benzyl-4-morpholinophthalazine could significantly accelerate its development. These technologies can be used to analyze vast datasets and identify potential drug candidates, predict their biological activities, and optimize their properties.

In the context of 1-benzyl-4-morpholinophthalazine, AI and ML algorithms could be used to:

Predict Novel Biological Activities: By analyzing the chemical structure of the compound and comparing it to databases of known drugs and their targets, AI can predict new therapeutic applications.

Optimize Molecular Structure: Machine learning models can be trained to predict how changes to the chemical structure of 1-benzyl-4-morpholinophthalazine would affect its efficacy and safety, guiding the synthesis of more potent and less toxic derivatives.

Streamline Synthesis: AI can be used to devise more efficient and sustainable synthetic routes by predicting reaction outcomes and identifying optimal reaction conditions.

The integration of these computational tools into the research pipeline can help to reduce the time and cost associated with traditional drug discovery methods.

Development of Advanced Analytical Techniques for Complex Biological Matrices

As research into the biological effects of 1-benzyl-4-morpholinophthalazine progresses, the development of advanced analytical techniques to detect and quantify the compound in complex biological samples will become increasingly important. These methods are essential for pharmacokinetic and pharmacodynamic studies, which are critical for understanding how the compound is absorbed, distributed, metabolized, and excreted in the body.

Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the analysis of small molecules in biological matrices. Future research should focus on developing and validating robust and sensitive analytical methods for 1-benzyl-4-morpholinophthalazine. This will enable researchers to accurately measure its concentration in various tissues and fluids, providing crucial data for its preclinical and potential clinical development.

Furthermore, the chemiluminescence properties of some phthalazine derivatives, like luminol, suggest that it may be possible to develop highly sensitive detection methods for 1-benzyl-4-morpholinophthalazine in biological systems.

Q & A

Q. What are the optimized synthetic routes for 1-Benzyl-4-morpholinophthalazine, and how can purity be validated?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, the benzyl group can be introduced via Buchwald-Hartwig amination, while the morpholine moiety is attached using SN2 conditions. Purity validation requires HPLC (≥95% purity) coupled with mass spectrometry (MS) for molecular weight confirmation. Residual solvents should be quantified via gas chromatography (GC) .

Q. How is the molecular structure of 1-Benzyl-4-morpholinophthalazine characterized?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles, dihedral angles, and intermolecular interactions (e.g., C–H⋯N hydrogen bonds). Complementary techniques include NMR (¹H/¹³C) for verifying substituent positions and FT-IR for functional group analysis .

Q. What stability considerations are essential for handling this compound in laboratory settings?

Methodological Answer: Stability under ambient conditions should be tested via accelerated degradation studies (e.g., exposure to light, humidity, and heat). Use argon/vacuum sealing for long-term storage. Monitor decomposition by TLC or LC-MS, and store at –20°C in amber vials to prevent photodegradation .

Q. Which analytical methods are recommended for quantifying 1-Benzyl-4-morpholinophthalazine in biological matrices?

Methodological Answer: LC-MS/MS with electrospray ionization (ESI) provides high sensitivity for pharmacokinetic studies. Validate methods using spike-recovery experiments in plasma/tissue homogenates, with a lower limit of quantification (LLOQ) ≤10 ng/mL. Internal standards (e.g., deuterated analogs) improve precision .

Q. How is preliminary pharmacological activity screened for this compound?

Methodological Answer: Conduct in vitro assays against target enzymes (e.g., kinases) or receptors using fluorescence polarization or FRET-based protocols. IC50 values should be calculated using dose-response curves (4-parameter logistic model). Counter-screening against related targets ensures selectivity .

Advanced Research Questions

Q. What strategies are employed to identify molecular targets of 1-Benzyl-4-morpholinophthalazine in complex biological systems?

Methodological Answer: Use chemoproteomics approaches like affinity chromatography coupled with SILAC (stable isotope labeling by amino acids in cell culture). Validate hits via CRISPR/Cas9 knockouts or thermal shift assays (TSA) to confirm target engagement .

Q. How can structure-activity relationship (SAR) studies improve the potency of this compound?

Methodological Answer: Systematically modify substituents (e.g., benzyl vs. aryl groups) and evaluate changes in binding affinity using molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations. Correlate computational predictions with experimental IC50 values .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Perform meta-analysis with standardized protocols (e.g., uniform cell lines, assay conditions). Use orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays) to confirm mechanisms. Address batch-to-batch variability via QC testing (HPLC, NMR) .

Q. What role does computational modeling play in predicting the pharmacokinetic profile of this compound?

Methodological Answer: Apply in silico tools like SwissADME to predict logP, BBB permeability, and CYP450 interactions. Molecular dynamics (MD) simulations (e.g., GROMACS) can model membrane penetration and protein-ligand stability over nanosecond timescales .

Q. How are in vivo toxicity profiles assessed for 1-Benzyl-4-morpholinophthalazine?

Methodological Answer: Conduct acute/chronic toxicity studies in rodent models (OECD Guidelines 423/452). Monitor hematological, hepatic, and renal biomarkers. Histopathological analysis of organs (e.g., liver, kidneys) and Ames tests for mutagenicity are critical for preclinical safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.